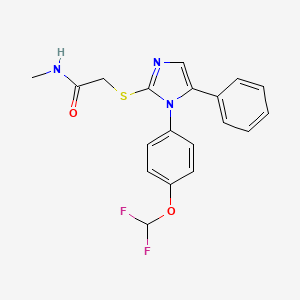

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-22-17(25)12-27-19-23-11-16(13-5-3-2-4-6-13)24(19)14-7-9-15(10-8-14)26-18(20)21/h2-11,18H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTICTJMTLLYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The difluoromethoxyphenyl group can be introduced via electrophilic or nucleophilic difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient difluoromethylation reagents .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Thioacetamide Derivatives with Varied Substituents

Example Compound : 2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()

- Key Differences: N-Substituent: The target compound has an N-methyl group, while the analog substitutes the acetamide nitrogen with a thiazol-2-yl ring. The target compound’s N-methyl group may enhance membrane permeability due to lower polarity.

Benzimidazole-Triazole-Thiazole Hybrids ()

Example Compounds : 9a–9e (e.g., 9c with a 4-bromophenyl-thiazole group)

- Structural Contrasts :

- Core Heterocycle : These analogs use benzimidazole or triazole-thiazole systems instead of imidazole.

- Functional Groups : Bromophenyl (9c) and fluorophenyl (9b) substituents on the thiazole modulate electronic properties and steric bulk.

- Pharmacological Implications : The triazole-thiazole framework may enhance kinase inhibition due to additional hydrogen-bonding sites, whereas the target compound’s imidazole-thioacetamide structure could favor protease or receptor targeting.

1,2,4-Triazole Derivatives with Sulfonyl Groups ()

Example Compounds : 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

- Key Differences :

- Sulfur Linkage : Sulfonyl groups in these compounds improve metabolic stability but increase molecular weight and polarity.

- Tautomerism : The 1,2,4-triazole-thione tautomers exhibit distinct electronic profiles compared to the target compound’s rigid imidazole-thioether linkage.

Pyrazole and Thiazole Derivatives ()

Example Compounds : Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (11–19)

- Structural Contrasts: Chlorophenyl and Methyl Groups: Electron-withdrawing Cl and electron-donating CH3 groups influence electronic density and binding affinity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 332.4 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, along with difluoromethoxy and thioether functionalities that may enhance its pharmacological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily revolves around its interaction with specific biological targets, such as enzymes and receptors. Research indicates that the imidazole ring plays a crucial role in modulating enzyme activity through competitive inhibition or allosteric modulation. The difluoromethoxy group may enhance metabolic stability and binding affinity, while the thioether moiety can improve solubility and bioavailability.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent activity:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Imidazole Derivative | 52 | MCF-7 (ER+/PR+) |

| Related Imidazole Derivative | 74 | MDA-MB-231 (Triple-Negative) |

Case Studies

- Induction of Apoptosis : In vitro studies on imidazole derivatives indicated that they induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism was confirmed through immunofluorescence staining which showed multinucleation—a hallmark of mitotic catastrophe.

- Targeting Enzymes : A study highlighted the compound's potential to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. The inhibition of BACE1 could lead to decreased levels of amyloid-beta plaques, making it a candidate for neurodegenerative disease treatment.

- Chemical Biology Applications : The compound has been utilized as a probe in chemical biology to investigate biological pathways due to its ability to interact with various biomolecules, including proteins and nucleic acids.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related imidazole compounds suggests favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical applications.

Q & A

Q. Optimization Strategies :

Q. Table 1: Key Reaction Conditions

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.12) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the imidazole-thioacetamide backbone .

Advanced: How can microwave-assisted synthesis improve yield and scalability?

Methodological Answer:

Microwave irradiation reduces reaction times and improves selectivity:

Q. Key Considerations :

- Dielectric properties : Polar solvents (e.g., DMF) absorb microwaves better, enabling uniform heating .

- Scalability : Continuous flow reactors paired with microwave systems enhance throughput for gram-scale synthesis .

Advanced: How can computational modeling predict biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding affinities to enzymes (e.g., cyclooxygenase-2) via:

- Ligand preparation : Protonation states adjusted to pH 7.4 .

- Pocket analysis : Grid maps centered on catalytic sites (e.g., COX-2 Ser530) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. Table 2: Predicted Targets and Binding Energies

| Target | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| COX-2 | −9.2 | H-bond with Ser530 | |

| EGFR Kinase | −8.7 | π-Stacking with Phe723 |

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies in IC₅₀ values or selectivity profiles require:

- Assay standardization :

- Orthogonal validation :

Advanced: How to evaluate drug-like properties and pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.